molecular formula C17H20N4O5 B063800 2H-1-Benzopyran-3-carboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- CAS No. 166115-78-2

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Cat. No. B063800
CAS RN: 166115-78-2
M. Wt: 360.4 g/mol
InChI Key: PZYWMHNAPNHGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, also known as N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2H-chromen-3-carboxamide, is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it has been suggested that this compound may act by binding to the active site of enzymes such as DPP-4 and GSK-3β, thereby inhibiting their activity. This inhibition may lead to increased insulin sensitivity and glucose uptake in cells, which could be beneficial in the treatment of diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of DPP-4 and GSK-3β, which are involved in the regulation of glucose metabolism and insulin signaling pathways. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes and related metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments include its unique structure and potential therapeutic properties. This compound may be useful in the study of various biological processes related to glucose metabolism and insulin signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. Another direction is to explore the potential toxicity and safety of this compound in animal models and humans. Additionally, this compound may be useful as a tool compound for the study of other biological processes beyond glucose metabolism and insulin signaling pathways.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves the reaction of 2H-chromen-3-carboxylic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, 2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has potential applications in scientific research as a tool compound for the study of various biological processes. This compound has been shown to have inhibitory effects on certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of glucose metabolism and insulin signaling pathways. Therefore, this compound may have potential therapeutic applications in the treatment of diabetes and related metabolic disorders.

properties

CAS RN

166115-78-2

Product Name

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-5-methoxy-3,4-dihydro-2H-chromene-3-carboxamide

InChI

InChI=1S/C17H20N4O5/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)9-7-10-11(25-3)5-4-6-12(10)26-8-9/h4-6,9H,7-8,18H2,1-3H3,(H,19,22)

InChI Key

PZYWMHNAPNHGNY-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=C(C=CC=C3OC)OC2)N

synonyms

2H-1-Benzopyran-3-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro-5-methoxy-

Origin of Product

United States

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